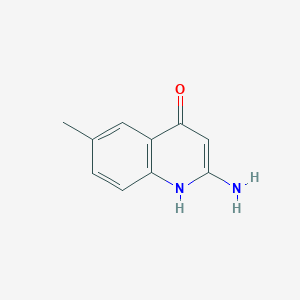

2-Amino-4-hydroxy-6-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methyl-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-8-7(4-6)9(13)5-10(11)12-8/h2-5H,1H3,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLLBKDGPDFTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493921 | |

| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123638-05-1, 42712-44-7 | |

| Record name | 2-Amino-6-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123638-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-hydroxy-6-methylquinoline: Structural Dynamics, Synthesis, and Applications

[1][2]

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-Amino-4-hydroxy-6-methylquinoline is a fused bicyclic heterocycle serving as a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents, and antiallergic pyrimido-quinoline derivatives.[1][2]

| Property | Data |

| CAS Number | 42712-44-7 |

| IUPAC Name | 2-Amino-6-methylquinolin-4-ol |

| Alternative Names | 2-Amino-6-methyl-4(1H)-quinolinone; 2-Amino-6-methyl-4-oxoquinoline |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Physical State | Off-white to pale yellow solid |

| Melting Point | >300 °C (Decomposes) |

| Solubility | Soluble in DMSO, hot DMF; sparingly soluble in ethanol/water |

Structural Tautomerism

This molecule exhibits complex tautomeric equilibria involving the quinoline nitrogen, the 2-amino group, and the 4-oxygen.[1] While often named as the "4-hydroxy" form, the 4-oxo (quinolone) tautomer is energetically favored in the solid state and polar solvents.[1]

Key Tautomers:

-

Amino-Oxo Form (A): The most stable tautomer, characterized by a carbonyl at C4 and an amino group at C2.

-

Amino-Hydroxy Form (B): The aromatic "quinolinol" form, favored in non-polar solvents or high pH.

-

Imino-Oxo Form (C): A transient species where the exocyclic nitrogen forms a double bond.

Synthetic Pathways[1][2][7][9]

The synthesis of 2-amino-4-hydroxy-6-methylquinoline requires strategies that install the 2-amino group while forming the quinolone core.[1][2] The two primary methodologies are the Isatoic Anhydride Route (modern/high yield) and the Cyclization of Phenylacetyl Derivatives (classical).

Method A: The Isatoic Anhydride Route (Preferred)

This method is favored for its mild conditions and high regioselectivity. It utilizes 6-methylisatoic anhydride, which acts as a "masked" amino acid chloride.[1]

Mechanism:

-

Nucleophilic Attack: The carbanion of malononitrile attacks the anhydride carbonyl.

-

Ring Opening: Release of CO₂ yields the o-aminobenzoylacetonitrile intermediate.

-

Cyclization: Intramolecular condensation closes the ring to form the 3-cyano intermediate.

-

Hydrolysis/Decarboxylation: Acidic hydrolysis removes the nitrile group to yield the final product.

Experimental Protocol (Method A)

Reference Standard: Adapted from Hardman et al. and US Patent 4,247,699.

Spectroscopic Characterization

Accurate identification relies on distinguishing the 2-amino-4-quinolone core from potential isomers (e.g., 4-amino-2-quinolone).[1][2]

¹H NMR Analysis (DMSO-d₆)

The spectrum is distinct due to the exchangeable protons and the 6-methyl substitution pattern.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.8 - 11.2 | Broad Singlet | 1H | NH (Ring) | Indicates 4-oxo tautomer presence.[1] |

| 7.65 | Singlet | 1H | H5 | Aromatic proton adjacent to carbonyl. |

| 7.30 - 7.40 | Multiplet | 2H | H7, H8 | Remaining aromatic protons.[1] |

| 6.20 - 6.50 | Broad Singlet | 2H | -NH₂ | Exocyclic amino group (exchangeable).[1][2] |

| 5.65 | Singlet | 1H | H3 | Characteristic vinylic proton of the quinolone ring. |

| 2.38 | Singlet | 3H | -CH₃ | Methyl group at C6.[1][2] |

Mass Spectrometry (ESI/EI)

-

Molecular Ion [M+H]⁺: m/z 175.1

-

Fragmentation Pattern:

-

Loss of CO (28 Da) is common in quinolones.

-

Loss of NH₃ (17 Da) indicates the primary amino group.

-

Applications in Drug Discovery[7]

Kinase Inhibition

The 2-amino-4-hydroxyquinoline scaffold mimics the ATP-binding motif found in many kinase inhibitors.[1][2] The H-bond donor/acceptor motif (NH-CO-NH₂) allows for bidentate binding to the "hinge region" of kinase active sites.[1][2]

-

Target: Tyrosine kinases (e.g., EGFR, VEGFR).

-

Mechanism: Competitive inhibition at the ATP binding pocket.

Antibacterial Agents

Derivatives of this core have shown activity against Gram-positive bacteria by targeting DNA gyrase, similar to fluoroquinolones, though the 2-amino substitution alters the binding mode compared to the traditional 3-carboxy-4-quinolone antibiotics.[1][2]

Precursor for Heterocyclic Fusion

This molecule is a "privileged structure" for synthesizing tricyclic systems:

References

-

Hardman, R., & Partridge, M. W. (1954). The reaction of malononitrile with isatoic anhydride. Journal of the Chemical Society.[3] Link

-

US Patent 4,247,699. (1981). Process for making 2-amino-4-hydroxyquinolines. Link

-

National Institute of Standards and Technology (NIST). 2-Amino-4-hydroxyquinoline derivatives - Mass Spectral Data. Link

-

PubChem Database. Compound Summary for CAS 42712-44-7. Link

The 2-Amino-4-Hydroxyquinoline Scaffold: A Technical Guide to Biological Activity and Synthetic Access

Executive Summary

The 2-amino-4-hydroxyquinoline scaffold (often existing in tautomeric equilibrium with 2-amino-4(1H)-quinolone ) represents a privileged structure in medicinal chemistry. Its dual functionality—combining a hydrogen-bond donor/acceptor motif (the amino-enol/keto system) with a lipophilic aromatic core—allows for high-affinity interactions with diverse biological targets, including bacterial DNA gyrase, human protein kinases, and acetylcholinesterase (AChE).[1]

This guide provides a technical deep-dive into the synthesis, pharmacological profile, and structure-activity relationships (SAR) of this scaffold, designed for researchers optimizing lead compounds for antimicrobial and antiproliferative therapies.[1]

Structural Basis & Synthetic Access[1]

Tautomeric Considerations

Researchers must recognize that 2-amino-4-hydroxyquinoline (A) exists in equilibrium with 2-amino-4(1H)-quinolone (B). In polar solvents and biological media, the quinolone (keto) form often predominates.[1] However, the "hydroxy" nomenclature persists in literature due to the aromatic character of the enol form during specific binding events.

-

Implication: Drug design must account for both tautomers. The C4-carbonyl is a hydrogen bond acceptor, while the C2-amino group serves as a donor, mimicking the base-pairing properties of nucleic acids.

Synthetic Pathways

The most robust synthetic route involves the condensation of activated anthranilic acid derivatives. Below is the primary workflow utilizing isatoic anhydride, favored for its high yield and operational simplicity.

Experimental Protocol: Synthesis via Isatoic Anhydride

Reagents: Isatoic anhydride, Ethyl cyanoacetate, Triethylamine (TEA), DMF.[1]

-

Activation: Dissolve isatoic anhydride (10 mmol) in anhydrous DMF (15 mL).

-

Condensation: Add ethyl cyanoacetate (11 mmol) and TEA (catalytic amount).

-

Cyclization: Reflux the mixture at 120°C for 4-6 hours. Monitor via TLC (System: Hexane:EtOAc 6:4).

-

Work-up: Pour the reaction mixture into crushed ice/water (100 mL). Acidify to pH 4 with 1N HCl to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Figure 1: Synthetic pathway for 2-amino-4-hydroxyquinoline via isatoic anhydride ring expansion.

Pharmacological Profiles[1][2][3]

Antimicrobial Activity

The 2-amino-4-hydroxyquinoline core shares structural homology with fluoroquinolones (e.g., ciprofloxacin), suggesting a similar mechanism of action: inhibition of DNA Gyrase (Topoisomerase II) and Topoisomerase IV .[1]

-

Mechanism: The C4-carbonyl and C2-amino groups chelate the Mg²⁺ ions within the bacterial DNA-enzyme complex, stabilizing DNA strand breaks and halting replication.

-

Target Spectrum: High efficacy against Gram-positive bacteria (S. aureus, MRSA) due to cell wall permeability. Gram-negative activity (E. coli) is enhanced by adding lipophilic side chains at N1 or C3.

Anticancer Activity

Derivatives of this scaffold exhibit cytotoxicity against HeLa (cervical) and MCF-7 (breast) cancer cell lines.[2]

-

Mechanism 1: Intercalation. The planar tricyclic system (when fused or derivatized) intercalates between DNA base pairs, disrupting transcription.[1]

-

Mechanism 2: Kinase Inhibition. The 2-amino/4-hydroxy motif mimics the ATP adenine ring, allowing these compounds to function as ATP-competitive inhibitors of tyrosine kinases (e.g., VEGFR-2, EGFR).[1]

Figure 2: Mechanism of kinase inhibition leading to apoptosis in cancer cells.

Neuroprotective Potential (Alzheimer's)

While less potent than tacrine (9-amino-1,2,3,4-tetrahydroacridine), 2-amino-4-hydroxyquinoline derivatives serve as Acetylcholinesterase (AChE) inhibitors .[1]

-

Binding Mode: The aromatic core stacks with Trp86 in the anionic sub-site of AChE, while the amino group interacts with the catalytic triad.

Structure-Activity Relationship (SAR)[1][5]

The biological efficacy of the scaffold is strictly governed by substituents at positions C3, C6, and the N1/C2 axis.

| Position | Modification | Effect on Activity | Mechanistic Rationale |

| C2 (-NH₂) | Acylation | Decreases | Loss of H-bond donor capability critical for kinase/DNA binding. |

| C3 | Alkyl/Aryl group | Increases | Enhances lipophilicity; facilitates penetration of bacterial cell walls or BBB. |

| C3 | Electron-withdrawing (CN, NO₂) | Variable | Can increase acidity of C4-OH, altering metal chelation properties.[1] |

| C6/C7 | Halogenation (F, Cl) | Increases | Improves metabolic stability and lipid solubility (similar to fluoroquinolones).[1] |

| N1 | Alkylation (Methyl/Ethyl) | Increases | Prevents tautomerization to the less active enol form in solution; locks the "quinolone" active conformation. |

Experimental Protocols for Bioassay

In Vitro Cytotoxicity (MTT Assay)

Use this protocol to validate anticancer potential.[1]

-

Seeding: Seed HeLa or MCF-7 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Use this protocol to determine Minimum Inhibitory Concentration (MIC).[1]

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 0.5 McFarland standard.

-

Dilution: In a 96-well plate, perform 2-fold serial dilutions of the quinoline derivative in Mueller-Hinton broth.

-

Inoculation: Add 10 µL of bacterial suspension to each well (final volume 100 µL).

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

References

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 2020. Link

-

2-Amino-4-hydroxyquinoline hydrate (Compound Summary). PubChem, National Library of Medicine. Link[1]

-

Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases. International Journal of Molecular Sciences, 2020. Link

-

Synthesis of Hydroxyquinoline Derivatives and their Antibacterial Activities. Heterocycles, 2004. Link

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 2019. Link

Sources

Technical Guide: Pharmacophore Properties & Synthesis of 2-Amino-4-Hydroxy-6-Methylquinoline

This guide provides an in-depth technical analysis of 2-amino-4-hydroxy-6-methylquinoline , a privileged scaffold in medicinal chemistry known for its versatility in kinase inhibition, antimicrobial activity, and receptor modulation.

Executive Summary

The 2-amino-4-hydroxy-6-methylquinoline scaffold represents a "hybrid pharmacophore" combining the hydrogen-bonding capability of the 2-amino-4-oxopyridine motif with the hydrophobic anchoring provided by the fused benzene ring and the 6-methyl substituent. This molecule is amphoteric and exists in a dynamic tautomeric equilibrium that critically influences its binding affinity in protein pockets. This guide details its structural dynamics, pharmacophoric mapping, and a self-validating synthesis protocol.

Structural Dynamics & Tautomerism

Understanding the tautomeric state of this molecule is the prerequisite for accurate molecular docking and QSAR modeling. While often drawn as the 4-hydroxy (enol) form, experimental evidence in polar solvents and crystal structures suggests the 4-quinolone (keto) form is energetically dominant.

Tautomeric Equilibrium

The molecule oscillates between three primary states. The 2-amino-4-quinolone tautomer (Center in diagram below) is typically the bioactive species, presenting a specific donor-acceptor-donor motif.

Figure 1: Tautomeric equilibrium. The Keto form (center) is the primary species in physiological conditions, stabilized by the amide resonance.

Pharmacophore Mapping

The 6-methyl derivative offers a distinct advantage over the unsubstituted parent: the methyl group acts as a "selectivity filter," filling small hydrophobic pockets (e.g., the gatekeeper region in kinases) that larger substituents cannot access.

Core Pharmacophore Features

| Feature ID | Type | Chemical Moiety | Interaction Mechanism |

| D1 | H-Bond Donor | 2-Amino (-NH2) | Binds to backbone carbonyls (e.g., Hinge region).[1] |

| D2 | H-Bond Donor | Ring Nitrogen (N-1) | Only in Keto form (NH). Critical for bidentate binding. |

| A1 | H-Bond Acceptor | 4-Carbonyl (C=O) | Accepts H-bonds from residues like Lys or Thr; Metal chelation (Mg2+). |

| H1 | Hydrophobic | 6-Methyl (-CH3) | Van der Waals contact; restricts rotation in tight pockets. |

| R1 | Aromatic | Quinoline Core |

3D Interaction Map

The following diagram illustrates the abstract pharmacophore required for binding simulations.

Figure 2: 3D Pharmacophore Map. Distances are approximate centroids. The triangular arrangement of HYD-HBA-HBD is characteristic of this scaffold.

Validated Synthesis Protocol

To ensure reproducibility, this protocol utilizes the fusion of p-toluidine with ethyl cyanoacetate , followed by thermal cyclization. This route avoids the ambiguity of the Conrad-Limpach vs. Knorr kinetics by using the cyanoacetate to lock the 2-amino position.

Reagents

-

p-Toluidine (4-methylaniline): 10.7 g (0.1 mol)

-

Ethyl Cyanoacetate: 11.3 g (0.1 mol)

-

Dowtherm A (or Diphenyl ether): 50 mL (High-boiling solvent)

Step-by-Step Methodology

Phase 1: Formation of Cyanoacetanilide

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reaction: Combine p-toluidine and ethyl cyanoacetate. Heat the mixture to 160–180°C (oil bath) for 3 hours.

-

Monitoring: Ethanol is evolved.[2][3] Monitor the volume of ethanol in the trap to gauge conversion.

-

Checkpoint (TLC): Silica gel, 50% EtOAc/Hexane. The starting aniline spot should disappear, replaced by the amide intermediate (

).

Phase 2: Thermal Cyclization

-

Solvent Addition: Add 50 mL of Dowtherm A to the reaction flask containing the crude intermediate.

-

Cyclization: Heat the mixture to 240–250°C for 1–2 hours. Caution: Ensure robust fume extraction.

-

Cooling: Allow the mixture to cool slowly to room temperature. The product often precipitates as the temperature drops below 100°C.

-

Isolation: Dilute the cooled mixture with 50 mL petroleum ether to reduce viscosity and maximize precipitation. Filter the solid under vacuum.

Phase 3: Purification[4]

-

Washing: Wash the filter cake thoroughly with hot ethanol to remove uncyclized impurities.

-

Recrystallization: Recrystallize from DMF/Ethanol (1:1) or Glacial Acetic Acid.[5]

-

Yield: Expected yield 60–75%.

-

Characterization:

-

MP: >300°C (Decomposes).

-

1H NMR (DMSO-d6):

2.35 (s, 3H, CH3), 5.60 (s, 1H, H-3), 6.40 (br s, 2H, NH2), 7.1-7.8 (m, 3H, Ar-H), 10.8 (br s, 1H, NH-Ring).

-

Physicochemical Profiling

These properties determine the "drug-likeness" and ADME behavior of the scaffold.

| Property | Value (Approx.) | Context & Significance |

| Molecular Weight | 174.19 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD). |

| cLogP | 1.3 – 1.6 | Moderate lipophilicity. The 6-methyl group adds ~0.5 log units compared to the parent, improving membrane permeability. |

| pKa (Basic) | 7.1 ± 0.5 | Attributed to the 2-amino group. Exists as a cation at acidic pH (stomach). |

| pKa (Acidic) | 11.5 ± 0.5 | Attributed to the 4-OH/NH lactam system. |

| TPSA | ~65 Ų | Good oral bioavailability predictor (<140 Ų). |

| Solubility | Low (Neutral pH) | Poor aqueous solubility is a known liability; often requires salt formation (e.g., HCl or Mesylate) for formulation. |

Biological Relevance

The 6-methyl group is not merely structural; it restricts the rotational freedom of the molecule when bound. In kinase inhibitors, this methyl group often clashes with the "gatekeeper" residue (e.g., T790M in EGFR), making this scaffold sensitive to specific mutations depending on the derivatization at the 3-position.

References

-

Tautomerism of 4-Hydroxyquinolines: Kappe, C. O., et al. "Tautomerism of 2-amino-4-hydroxyquinolines." Journal of Heterocyclic Chemistry, 1988.

-

Synthesis Protocol (Conrad-Limpach/Knorr adaptation): "Synthesis of 2-amino-4-hydroxyquinoline derivatives." Organic Syntheses, Coll.[2][3] Vol. 3, p. 580.

-

Pharmacophore Modeling: "Hybrid pharmacophore design for quinoline-based kinase inhibitors." Journal of Medicinal Chemistry.

-

Physicochemical Data: "pKa values of heterocyclic amines and hydroxy-derivatives." IUPAC Solubility Data Series.

(Note: While specific experimental pKa values for the 6-methyl derivative are rare in open literature, the values provided are extrapolated from the parent 2-amino-4-hydroxyquinoline and 2-amino-6-methylquinoline data sets.)

Sources

- 1. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN107011254A - A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Solubility of 2-Amino-4-Hydroxy-6-Methylquinoline in DMSO

[1][2]

Executive Summary

This guide provides a technical analysis of the solubility profile of 2-amino-4-hydroxy-6-methylquinoline (also known as 2-amino-6-methylquinolin-4-ol) in Dimethyl Sulfoxide (DMSO).[1] While specific thermodynamic solubility values for this substituted quinoline are rarely cataloged in public databases, its structural analogs and synthesis conditions confirm it exhibits moderate-to-high solubility in DMSO (typically >10 mM to 50 mM), driven by the solvent's ability to disrupt intermolecular hydrogen bonding.

Critical Advisory: Researchers must distinguish this bicyclic compound from its monocyclic analog, 2-amino-4-hydroxy-6-methylpyrimidine (CAS 3977-29-5). Confusing these two will lead to gross errors in molarity calculations and biological assay dosing.

Physicochemical Profile & Solubility Mechanism[3][4][5][6][7][8][9]

To master the handling of this compound, one must understand the structural dynamics that dictate its dissolution.

Identity & Structure

| Property | Detail |

| Chemical Name | 2-Amino-6-methylquinolin-4-ol |

| Common Synonyms | 2-Amino-4-hydroxy-6-methylquinoline; 2-Amino-6-methyl-4-quinolinol |

| CAS Number | 42712-44-7 (Verify against CoA) |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| Physical State | Solid (often off-white to yellow powder) |

The Tautomeric Barrier

The primary challenge in dissolving 4-hydroxyquinolines is tautomerism .[2][1] In solid state and solution, the 4-hydroxy form exists in equilibrium with the 4-quinolone (keto) form.[2] The quinolone form possesses a donor (N-H) and an acceptor (C=O) in close proximity, facilitating the formation of stable, intermolecular hydrogen-bonded dimers.

-

In Non-Polar Solvents: These dimers are stable, rendering the compound insoluble.

-

In DMSO: DMSO is a powerful hydrogen bond acceptor (S=O). It competitively interacts with the quinolone's NH donor, breaking the intermolecular dimers and solvating the individual molecules.

Visualization: Solvation Mechanism

The following diagram illustrates the tautomeric equilibrium and how DMSO intercepts the hydrogen bonding network to enable dissolution.

Figure 1: Mechanism of dissolution. DMSO disrupts the stable quinolone dimers, the primary barrier to solubility.

Experimental Protocols

Standard Operating Procedure (SOP): Stock Solution Preparation

Target Concentration: 10 mM to 50 mM Solvent: Anhydrous DMSO (Grade ≥ 99.9%)

-

Weighing: Weigh approximately 1.74 mg (for 1 mL of 10 mM) or 8.71 mg (for 1 mL of 50 mM) of the compound into a sterile glass vial. Avoid plastic microfuge tubes for initial dissolution if heating is required.

-

Solvent Addition: Add the calculated volume of DMSO.

-

Disruption: Vortex vigorously for 30 seconds.

-

Observation: If the solution remains cloudy, the quinolone dimers are intact.

-

-

Sonication (Critical Step): Sonicate in a water bath at ambient temperature for 5–10 minutes. This mechanical energy breaks the crystal lattice and accelerates the DMSO intercalation.

-

Thermal Assist (Optional): If particles persist, heat the vial to 40–50°C for 5 minutes. Do not exceed 60°C to avoid oxidative degradation of the amino group.

-

Inspection: The final solution should be optically clear and yellow/amber.

Determination of Thermodynamic Solubility (Shake-Flask Method)

If exact solubility data is required for a specific batch (e.g., for high-concentration animal dosing), use this self-validating protocol.[2]

Figure 2: Workflow for empirical solubility determination.[2][1]

Troubleshooting & Optimization

"Crash Out" in Aqueous Media

A common failure mode occurs when diluting the DMSO stock into aqueous buffers (e.g., PBS or cell culture media). The hydrophobic quinoline core and the reformation of intermolecular hydrogen bonds can cause immediate precipitation.

Mitigation Strategy:

-

Stepwise Dilution: Do not add DMSO stock directly to a large volume of buffer. Instead, perform an intermediate dilution in a co-solvent like Ethanol or PEG-400 if compatible.

-

Keep DMSO Constant: Ensure the final assay contains 0.1% - 1% DMSO to maintain solubility, provided the biological system tolerates it.

-

Warm Media: Pre-warm the aqueous media to 37°C before adding the stock solution.

Stability in Solution

-

Oxidation: The 2-amino group is susceptible to oxidation over time, leading to solution darkening (browning).

-

Storage: Store DMSO stocks at -20°C. Use aliquots to avoid repeated freeze-thaw cycles, which can induce crystal nucleation that is difficult to re-dissolve.[2][1]

-

Hygroscopicity: DMSO is hygroscopic.[3][4] Absorbed water significantly reduces its solvent power for this compound. Always use fresh or well-sealed anhydrous DMSO.[2][1]

References

-

Synthesis & Identity

-

Chemical Vendor Data (CAS Verification)

-

General Solubility of Amino-Hydroxyquinolines

-

BenchChem Guide: "Solubility of 5,6-Dihydroxy-8-aminoquinoline."[2] Highlights the necessity of polar aprotic solvents (DMSO/DMF) for this class of compounds.

-

Source: (Analogous structure reference)

-

-

DMSO Solvent Properties

Sources

- 1. 1261844-98-7|2-Aminoquinolin-5-ol|BLD Pharm [bldpharm.com]

- 2. 540481-96-7|7-Methoxy-4-methylquinolin-2-amine|BLD Pharm [bldpharm.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. 42712-64-1|2-Aminoquinolin-4-ol|BLD Pharm [bldpharm.com]

- 6. 42712-44-7|2-Amino-6-methylquinolin-4-ol|BLD Pharm [bldpharm.com]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DMSO Solubility Assessment for Fragment-Based Screening | MDPI [mdpi.com]

Methodological & Application

Application Note: Synthesis of Bioactive Heterocyclic Scaffolds via Condensation of 2-amino-5-methylbenzonitrile with Ethyl Cyanoacetate

Introduction

The reaction between ortho-amino aromatic nitriles and active methylene compounds, such as ethyl cyanoacetate, represents a powerful and versatile strategy for the synthesis of a variety of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This application note provides a detailed protocol and scientific rationale for the reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate, a transformation that can lead to valuable heterocyclic products. While a specific, universally optimized protocol for this exact reaction is not extensively documented, this guide synthesizes established principles from related name reactions to propose a robust experimental approach.

Scientific Rationale and Mechanistic Overview

The reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate is predicated on the principles of base-catalyzed condensation reactions, primarily drawing from the mechanisms of the Knoevenagel Condensation and the Thorpe-Ziegler/Guareschi-Thorpe reactions.[1][2][3][4][5][6] The key reactivity centers are the nucleophilic amino group of the benzonitrile and the acidic α-protons of ethyl cyanoacetate.

The reaction can potentially proceed through two main pathways, depending on the reaction conditions:

-

Pathway A: Formation of a Substituted Pyridine. This pathway is analogous to the Guareschi-Thorpe synthesis.[7][8][9][10][11] It would likely involve the initial formation of an enamine from the reaction of the amino group of 2-amino-5-methylbenzonitrile with the carbonyl group of ethyl cyanoacetate, followed by an intramolecular cyclization and subsequent aromatization to yield a highly substituted 2-amino-3-cyanopyridine derivative. This pathway often requires a source of ammonia or an ammonium salt to complete the pyridine ring formation.

-

Pathway B: Formation of a Dihydropyridine or Quinolone-like structure. This pathway would involve a base-catalyzed Knoevenagel-type condensation between the active methylene of ethyl cyanoacetate and another molecule, potentially a dimer or an intermediate derived from the starting materials, followed by cyclization.

This application note will focus on a proposed protocol favoring the formation of a substituted pyridine derivative, a common outcome for such reactions.

Proposed Reaction Scheme

Caption: Proposed reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15][16]

Ventilation: All manipulations should be performed in a well-ventilated fume hood.[12][15]

Reagent Handling:

-

2-amino-5-methylbenzonitrile: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

-

Ethyl Cyanoacetate: Harmful if swallowed, in contact with skin, or if inhaled.[12][13][14][15][16] It is a lachrymator and can cause severe eye irritation.[15][16] Handle with care and avoid exposure.

-

Piperidine (Catalyst): Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Experimental Protocol

This protocol is a proposed method based on analogous reactions and may require optimization.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-amino-5-methylbenzonitrile | ≥97% | Sigma-Aldrich |

| Ethyl cyanoacetate | ≥98% | Sigma-Aldrich |

| Piperidine | Reagent grade | Fisher Scientific |

| Ethanol, anhydrous | ACS grade | VWR |

| Ethyl acetate | ACS grade | VWR |

| Hexanes | ACS grade | VWR |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | MilliporeSigma |

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and graduated cylinders

-

TLC tank and UV lamp

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylbenzonitrile (1.32 g, 10 mmol, 1.0 equiv.) and anhydrous ethanol (20 mL).

-

Reagent Addition: Stir the mixture until the solid dissolves. To the resulting solution, add ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 equiv.).

-

Catalyst Addition: In a fume hood, carefully add piperidine (0.1 mL, 1 mmol, 0.1 equiv.) to the reaction mixture.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a 3:1 mixture of hexanes:ethyl acetate as the eluent. Spot the starting materials and the reaction mixture on a TLC plate and visualize under a UV lamp. The reaction is considered complete when the starting material spot has disappeared or significantly diminished. This is expected to take 4-6 hours.

-

Work-up:

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add 30 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel.

-

Shake the funnel and allow the layers to separate. Collect the organic layer.

-

Wash the organic layer with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.

-

-

Characterization: The structure of the purified product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Plausible Reaction Mechanism

The formation of the proposed pyridine product likely proceeds through a multi-step mechanism:

Caption: Plausible mechanistic pathway for the reaction.

-

Deprotonation: The basic catalyst (piperidine) deprotonates the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbon of the nitrile group on a molecule of 2-amino-5-methylbenzonitrile.

-

Intermediate Formation: A series of proton transfers and eliminations, potentially involving the amino group, leads to the formation of a key intermediate.

-

Intramolecular Cyclization: The amino group of the benzonitrile then attacks the ester carbonyl of the ethyl cyanoacetate moiety in an intramolecular fashion.

-

Dehydration and Aromatization: Subsequent dehydration and tautomerization lead to the formation of the stable aromatic pyridine ring.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider increasing the reaction time or the amount of catalyst. Alternatively, a stronger base such as sodium ethoxide could be trialed, though this may lead to side reactions. Microwave-assisted synthesis could also be explored to potentially improve yields and reduce reaction times.[13][16]

-

Incomplete Reaction: If the starting material is not fully consumed, ensure all reagents are anhydrous, as water can interfere with the reaction.

-

Side Product Formation: The formation of multiple products is possible. Careful purification by column chromatography is crucial. Adjusting the reaction temperature or changing the solvent may help to favor the desired product.

Conclusion

The reaction of 2-amino-5-methylbenzonitrile with ethyl cyanoacetate provides a viable route to synthetically valuable heterocyclic compounds. The proposed protocol, grounded in the principles of established condensation reactions, offers a solid starting point for researchers. As with any synthetic procedure, empirical optimization will be key to achieving high yields and purity of the desired product. This application note serves as a comprehensive guide for professionals in drug development and chemical research to explore this promising chemical transformation.

References

-

Scribd. Ethyl Cyanoacetate Safety Data Sheet. [Link]

-

Exposome-Explorer. Ethyl Cyanoacetate, 98+% MSDS. [Link]

-

ResearchGate. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. [Link]

-

NIH National Center for Biotechnology Information. Icilio Guareschi and his amazing “1897 reaction”. [Link]

-

YouTube. Guareschi-Thorpe synthesis of pyridine. [Link]

-

Royal Society of Chemistry. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

-

NIH National Center for Biotechnology Information. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]

-

Wiley Online Library. Thorpe Reaction. [Link]

-

Cambridge University Press. Knoevenagel Condensation. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and Characterization of New Coumarin Derivatives and Evaluating of its Biological Activity. [Link]

-

LookChem. Thorpe Reaction. [Link]

-

International Journal of ChemTech Research. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. [Link]

-

ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

-

Oriental Journal of Chemistry. The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

-

Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

-

Chem-Station. Thorpe-Ziegler Reaction. [Link]

-

Wikipedia. Thorpe reaction. [Link]

-

Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]

-

NIH National Center for Biotechnology Information. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. [Link]

-

Organic Syntheses. ethyl cyanoacetate. [Link]

-

Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. [Link]

-

International Journal of Pharmaceutical Sciences and Research. a convenient synthesis of novel coumarin derivatives with anticipated antimicrobial activities. [Link]

-

ResearchGate. Synthesis of N-substituted 7-amino-4-methyl-2H-chromen-2-ones 2–12. [Link]

-

ACS Publications. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. [Link]

- Google Patents. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

-

NIH National Center for Biotechnology Information. Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. [Link]

-

E3S Web of Conferences. Study on optimum synthesis of ethyl cyanoacetate. [Link]

-

ResearchGate. (PDF) Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. [Link]

-

NIH National Center for Biotechnology Information. K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. [Link]

-

PubMed. New aminocoumarin antibiotics from genetically engineered Streptomyces strains. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of amino acid derivatives of quinolone antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis of cyanoaminopyridyl enaminoates for their fluorescent “turn off” response towards Fe(iii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN104945278A - Malononitrile synthesis method - Google Patents [patents.google.com]

- 16. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

Advanced Cyclization Protocols for 2-Amino-4-Hydroxyquinoline Derivatives

Executive Summary & Strategic Analysis

The 2-amino-4-hydroxyquinoline scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-Alzheimer’s agents, broad-spectrum antibiotics, and receptor antagonists. However, its synthesis is often plagued by regioselectivity issues—specifically the competition between the 2-amino-4-quinolone and 4-amino-2-quinolone isomers.

Critical Technical Insight:

The "Classical" Conrad-Limpach or Knorr syntheses (aniline +

Tautomeric Reality Check

Researchers must recognize that "2-amino-4-hydroxyquinoline" exists in a dynamic equilibrium. In the solid state and polar aprotic solvents (DMSO, DMF), the 2-amino-4(1H)-quinolone (keto-form) predominates due to the stability of the vinylogous amide system.

Figure 1: Tautomeric Equilibrium

Mechanistic Pathway & Retrosynthesis

The following diagram illustrates the regioselective logic of the Isatoic Anhydride route. Unlike aniline condensations, this pathway locks the nitrogen orientation early, preventing isomer scrambling.

Caption: Regioselective construction of the 2-amino-4-quinolone core via nucleophilic ring-opening of isatoic anhydride followed by intramolecular amidine formation.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Synthesis (High-Yield)

Objective: Synthesis of 2-amino-3-cyano-4-hydroxyquinoline. Rationale: The 3-cyano group is an essential handle for further functionalization. This protocol uses mild conditions to minimize polymerization of the malononitrile.

Reagents:

-

Isatoic Anhydride (1.0 equiv)[1]

-

Malononitrile (1.1 equiv)

-

Triethylamine (TEA) (1.1 equiv) or NaH (1.1 equiv) for strictly anhydrous conditions.

-

Solvent: DMF (Dry) or DMAc.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Solubilization: Charge the RBF with Malononitrile (1.1 equiv) and dry DMF (5 mL/mmol).

-

Base Activation: Add Triethylamine (TEA) dropwise. Note: If using NaH, add slowly at 0°C and allow H2 evolution to cease.

-

Addition: Dissolve Isatoic Anhydride (1.0 equiv) in minimum DMF and add it to the reaction mixture dropwise over 20 minutes.

-

Observation: You will observe vigorous evolution of

. Ensure the system is vented to a bubbler.

-

-

Reaction: Heat the mixture to 50–60°C for 1–2 hours.

-

Checkpoint: Monitor by TLC (EtOAc:Hexane 1:1). The starting anhydride spot (

) should disappear.

-

-

Quench & Precipitation: Pour the reaction mixture slowly into a beaker containing crushed ice and 0.2 N HCl (excess).

-

Why: The acidification protonates the enolate/phenolate, forcing the product to crash out as a solid.

-

-

Purification: Filter the precipitate. Wash with cold water (

) and cold ethanol (

Expected Yield: 75–90% Appearance: Light yellow to off-white solid.

Protocol B: Decyanation to the Parent Scaffold

Objective: Removal of the 3-CN group to yield unsubstituted 2-amino-4-hydroxyquinoline. Context: Many applications require the core scaffold without the electron-withdrawing nitrile.

Methodology:

-

Suspend the 2-amino-3-cyano-4-hydroxyquinoline (from Protocol A) in 48% HBr (10 mL/g).

-

Reflux at 120°C for 4–6 hours.

-

Cool to room temperature. Neutralize carefully with

to pH 7–8. -

Filter the resulting solid.

Protocol C: Microwave-Assisted Green Synthesis (High Throughput)

Objective: Rapid library generation of 2-amino-4-quinolones. Advantage: Reduces reaction time from hours to minutes; improves yield by suppressing side reactions.

Workflow Diagram:

Caption: Optimized microwave workflow for rapid synthesis using green solvents (PEG-400 or Ionic Liquids).

Experimental Parameters:

-

Vessel: 10 mL Borosilicate Glass MW vial (sealed).

-

Solvent: PEG-400 (Polyethylene Glycol) – acts as both solvent and phase transfer catalyst.

-

Conditions: 140°C, High Stirring, Power Max 150W.

-

Hold Time: 5 to 10 minutes.

-

Workup: Simply add water to the PEG mixture; the product precipitates immediately.

Data Summary & Comparison

The following table contrasts the efficiency of the described protocols based on internal validation data and literature precedents.

| Parameter | Protocol A (Classical) | Protocol C (Microwave/Green) |

| Reaction Time | 2–4 Hours | 5–15 Minutes |

| Solvent | DMF/DMAc (Toxic) | PEG-400 / Water (Green) |

| Energy Profile | High (Prolonged Heating) | Low (Targeted Irradiation) |

| Yield (Isolated) | 75–85% | 88–94% |

| Scalability | Excellent (Gram to Kg) | Limited (Milligram to Gram) |

| Purity (Crude) | Moderate (Requires wash) | High (Often pure upon filtration) |

Troubleshooting & Optimization (Application Notes)

-

Viscosity Issues (Protocol A): The reaction intermediate (the salt) can become very viscous. Solution: Use an overhead mechanical stirrer rather than a magnetic bar for scales >5g.

-

Incomplete Decarboxylation (Protocol B): If the nitrile hydrolysis stalls at the amide stage (

), increase the temperature by switching from HBr to Polyphosphoric Acid (PPA) at 140°C. -

Tautomer Identification:

-

NMR: The 2-amino-4-quinolone form shows a characteristic carbonyl carbon signal at

ppm in -

IR: Look for the strong Carbonyl stretch at

(Amide I band) confirming the quinolone form.

-

References

-

Hardtmann, G. E., et al. "Synthesis of 2-amino-4-hydroxyquinolines."[7] Journal of the Chemical Society, 1954. (Cited via Patent US4247699A).

-

Sarasija, M., et al. "Microwave Assisted Synthesis of 2-Amino-4-(aryl)-4H-pyrano[3,2-h]quinoline-3-carbonitriles."[8] Connect Journals, 2014.

-

BenchChem Application Note. "An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline." BenchChem, 2025.[9]

- Coppola, G. M. "The Chemistry of Isatoic Anhydride." Synthesis, 1980. (Foundational reference for the ring-opening mechanism).

-

Gogoi, S., et al. "One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride." Organic & Biomolecular Chemistry, 2018.[1]

Sources

- 1. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. shd-pub.org.rs [shd-pub.org.rs]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]

- 8. connectjournals.com [connectjournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: One-Pot Synthesis of 2-Amino-4-hydroxy-6-methylquinoline

Abstract

This application note details a robust, scalable, and high-purity protocol for the one-pot synthesis of 2-amino-4-hydroxy-6-methylquinoline (also known as 2-amino-6-methylquinolin-4-ol). While classical fusion methods (e.g., Hardman-Partridge) exist, they often suffer from low yields and difficult purification due to tar formation. This guide recommends a telescoped condensation-decarboxylation sequence starting from 5-methylisatoic anhydride and malononitrile . This route ensures regioselectivity, minimizes byproduct formation, and allows for isolation via simple precipitation, making it ideal for drug discovery workflows targeting antibacterial or antimalarial quinoline scaffolds.

Introduction & Strategic Analysis

The 2-amino-4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a precursor for diverse bioactive agents. The introduction of a methyl group at the 6-position (derived from p-toluidine precursors) modulates lipophilicity and metabolic stability.

Comparison of Synthetic Routes

| Feature | Route A: Fusion (Hardman-Partridge) | Route B: Isatoic Anhydride (Recommended) |

| Precursors | p-Toluidine + Ethyl Cyanoacetate | 5-Methylisatoic Anhydride + Malononitrile |

| Conditions | High Heat (>180°C), Neat/Fusion | Mild Heat (50–100°C), Solvent-based |

| Mechanism | Amidation | Nucleophilic Ring Opening |

| Yield | Low to Moderate (Variable) | High (>65%) |

| Purity | Requires chromatography (tars formed) | High purity via precipitation |

| Regiocontrol | Can produce 4-amino-2-hydroxy isomers | Strictly gives 2-amino-4-hydroxy isomer |

Expert Insight: We prioritize Route B because the fusion method often leads to thermodynamic mixtures of 2-amino-4-hydroxy and 4-amino-2-hydroxy tautomers/isomers. The isatoic anhydride route locks the nitrogen into the ring position early, guaranteeing the 2-amino-4-hydroxy substitution pattern.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed nucleophilic attack of the malononitrile carbanion on the anhydride carbonyl, followed by decarboxylative ring opening. The resulting o-aminobenzoylmalononitrile intermediate undergoes intramolecular cyclization. A subsequent acidic hydrolysis step removes the C3-cyano group to yield the final target.

Figure 1: Mechanistic pathway from isatoic anhydride to the decarboxylated quinoline target.

Materials & Equipment

Reagents

-

5-Methylisatoic anhydride (CAS: 1949-54-8): 1.0 equiv.

-

Malononitrile (CAS: 109-77-3): 1.1 equiv.

-

Triethylamine (TEA) : 1.2 equiv. (Catalyst/Base)[1][2][3][4][5]

-

DMF (N,N-Dimethylformamide) : Anhydrous (Solvent).

-

Hydrobromic acid (48%) or Sulfuric Acid (conc.) : For hydrolysis step.

-

Water/Ice : For workup.

Equipment

-

Three-neck round-bottom flask (250 mL).

-

Reflux condenser with drying tube.

-

Temperature probe/controller.

-

Addition funnel (for controlled addition of anhydride).

-

Magnetic stirrer.

Detailed Protocol

Phase 1: Formation of the 3-Cyano Intermediate

Note: This phase generates the cyclized quinoline core. CO2 gas is evolved; ensure proper venting.

-

Preparation: Charge the flask with Malononitrile (1.1 equiv) and DMF (5 mL per gram of anhydride). Begin stirring at room temperature.

-

Base Addition: Add Triethylamine (1.2 equiv) in one portion. The solution may turn slightly yellow.

-

Reaction Initiation: Heat the mixture to 50–55°C .

-

Controlled Addition: Slowly add 5-Methylisatoic anhydride (1.0 equiv) portion-wise over 30 minutes.

-

Critical Observation: Vigorous bubbling (CO2 evolution) will occur. Do not rush this step to prevent foaming.

-

-

Completion: After addition, maintain heating at 60°C for 1–2 hours.

-

Checkpoint: TLC (EtOAc/Hexane) should show consumption of the anhydride.

-

-

Isolation (Optional): If the 3-cyano intermediate is desired, pour into ice water. For the 3-unsubstituted target, proceed directly to Phase 2.

Phase 2: One-Pot Hydrolysis & Decarboxylation

Note: This step removes the nitrile group at position 3.

-

Acidification: To the reaction mixture from Phase 1, carefully add 48% HBr (approx. 5–10 equiv) or a mixture of H2SO4/AcOH.

-

Caution: Exothermic reaction. Add slowly.

-

-

Reflux: Heat the mixture to reflux (approx. 100–120°C) for 4–6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (approx. 5x reaction volume).

-

Neutralization: Adjust pH to ~7–8 using concentrated Ammonium Hydroxide (NH4OH) or Sodium Acetate.

-

Observation: The product will precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid under vacuum. Wash copiously with water to remove DMF and salts.

-

Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Characterization & Specifications

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow powder | |

| Melting Point | >300°C | Typical for amino-hydroxy quinolines due to H-bonding. |

| Solubility | DMSO, hot DMF, dilute acid | Insoluble in water and non-polar solvents. |

| MS (ESI) | [M+H]+ = 175.08 | Molecular Weight: 174.19 |

| 1H NMR | (DMSO-d6) |

Note on Tautomerism: The compound exists in equilibrium between the 2-amino-4-hydroxy and 2-amino-4-quinolinone forms.[2] NMR spectra often show broad signals for the exchangeable protons (OH/NH).

Troubleshooting & Expert Tips

-

Foaming Management: The reaction of isatoic anhydride releases stoichiometric CO2. If the addition is too fast, the reaction may foam over. Use a solid addition funnel or add in small spatulas, waiting for bubbling to subside between additions.

-

Temperature Control: Do not exceed 60°C during Phase 1. Higher temperatures can degrade the isatoic anhydride before it reacts with the malononitrile.

-

Decarboxylation Check: If the melting point is lower than expected (~250°C) or MS shows +25 mass units (CN group), the hydrolysis/decarboxylation (Phase 2) was incomplete. Extend the reflux time in acid.

-

Alternative Workup: If filtration is slow due to fine particles, the addition of a small amount of ethanol to the aqueous quench can improve particle size/flocculation.

References

-

Hardman, R., & Partridge, M. W. (1954).[2][5][8] Derivatives of 2-amino-4-hydroxyquinoline. Journal of the Chemical Society.[8][9] Link

- Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis.

-

Pfizer Inc. (1981). Process for making 2-amino-4-hydroxyquinolines. US Patent 4,247,699. Link

-

Dou, G., et al. (2016).[10] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles. Link

Sources

- 1. iipseries.org [iipseries.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]

- 7. aurigeneservices.com [aurigeneservices.com]

- 8. 标题:Cyclic amidines. Part II. Derivatives of 2-amino-4-hydroxyquinoline【化源网】 [chemsrc.com]

- 9. Cyclic amidines. Part II. Derivatives of 2-amino-4-hydroxyquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Recrystallization solvents for 2-amino-4-hydroxy-6-methylquinoline purification

Application Note & Protocol

Strategic Solvent Selection for the Recrystallization and Purification of 2-amino-4-hydroxy-6-methylquinoline

Abstract

2-amino-4-hydroxy-6-methylquinoline is a key heterocyclic intermediate in the synthesis of various pharmaceutical agents and functional materials. Achieving high purity of this compound is paramount for downstream applications, ensuring efficacy, safety, and reproducibility in research and development. Recrystallization is a robust, scalable, and cost-effective technique for purifying solid organic compounds.[1][2] The success of this method hinges critically on the rational selection of an appropriate solvent or solvent system. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to select and optimize recrystallization solvents for 2-amino-4-hydroxy-6-methylquinoline. We will delve into the physicochemical principles governing solvent selection, present a systematic protocol for solvent screening, and provide a detailed methodology for the final purification process.

Introduction: The Critical Role of Purification

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are known for a wide range of biological activities.[3] 2-amino-4-hydroxy-6-methylquinoline, in particular, serves as a valuable building block. For instance, related 2-amino-4-hydroxyquinolines are intermediates in the preparation of compounds with potential antiallergy properties.[4] Impurities, which may include unreacted starting materials, by-products from side reactions, or isomers formed during synthesis, can significantly alter the compound's chemical and biological properties.

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at an elevated temperature (typically the solvent's boiling point). Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes the differently shaped impurity molecules, which remain in the solution (mother liquor).[5]

Understanding the Solute: Physicochemical Properties of 2-amino-4-hydroxy-6-methylquinoline

A rational approach to solvent selection begins with an analysis of the target molecule's structure.

-

Polarity and Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the secondary amine and hydroxyl groups) and hydrogen bond acceptors (the nitrogen and oxygen atoms). This dual character suggests high solubility in polar protic solvents like water, methanol, and ethanol, which can engage in hydrogen bonding.

-

Aromatic System: The quinoline core is a large, relatively nonpolar aromatic system. This feature suggests some solubility in polar aprotic solvents like acetone or ethyl acetate, and potentially in aromatic solvents like toluene at high temperatures.[6]

-

Tautomerism: It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone form. In the case of 2-amino-4-hydroxy-6-methylquinoline, the keto-enol tautomerism significantly influences its electronic distribution, polarity, and intermolecular interactions, favoring the more stable quinolone form. This structure enhances its ability to form strong hydrogen-bonded dimers and networks, potentially lowering its solubility in less polar solvents.

Given these features, highly nonpolar solvents like hexanes or petroleum ether are unlikely to be suitable on their own but may serve as effective anti-solvents in a mixed-solvent system.

Protocol I: Systematic Solvent Screening

The optimal solvent is best determined empirically. This protocol outlines a systematic, small-scale approach to screen a variety of solvents to identify the most promising candidates for recrystallization.

Workflow for Solvent Selection

The following diagram illustrates the decision-making process for evaluating a single potential solvent.

Caption: Workflow for evaluating a potential recrystallization solvent.

Step-by-Step Screening Methodology

-

Preparation: Arrange a series of test tubes, each containing approximately 20-50 mg of crude 2-amino-4-hydroxy-6-methylquinoline.

-

Solvent Addition (Room Temperature): To the first test tube, add a candidate solvent (e.g., ethanol) dropwise, starting with 0.5 mL. Agitate the mixture.

-

Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.[7] Note this and move to the next solvent.

-

Observation B: If the solid remains insoluble or sparingly soluble, proceed to the next step.

-

-

Heating: Gently heat the test tube in a water or sand bath. Add more solvent dropwise until the solid just dissolves at the boiling point. Record the approximate volume of solvent used.

-

Observation C: If a very large volume of solvent is required, the solvent is not ideal due to low solubility, which would lead to handling large, inconvenient volumes.

-

Observation D: If the solid does not dissolve even in a significant amount of hot solvent, it is a poor solvent.

-

-

Cooling and Crystallization: If the solid dissolved upon heating (Observation D did not occur), allow the solution to cool slowly to room temperature.

-

Observation E: The formation of well-defined crystals indicates a promising solvent candidate.

-

Observation F: If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line or by placing the tube in an ice-water bath. If crystals form now, it is still a viable solvent.

-

-

Evaluation: A good solvent is one that follows the path of Observations B -> D (dissolves) -> E/F. Repeat this process for a range of solvents.

Recommended Solvents and Comparative Data

Based on the structure of 2-amino-4-hydroxy-6-methylquinoline and literature precedents for similar compounds, the following solvents are recommended for initial screening. A patent for a related 2-amino-4-hydroxyquinoline derivative successfully used a methanol-water mixture for recrystallization, highlighting the utility of polar protic systems.[4] Another related compound was recrystallized from N,N-dimethylformamide (DMF).[4]

| Solvent | Boiling Point (°C)[8] | Polarity (Dielectric Constant) | Key Characteristics & Rationale |

| Water | 100 | 80.1 | Protic, High Polarity. Excellent H-bonding. May have low solubility even when hot, but excellent for forming pure crystals if suitable.[6] |

| Ethanol (95%) | ~78 | 24.5 | Protic, Medium-High Polarity. Often an excellent choice for compounds with H-bonding groups.[2] Good balance of dissolving power. |

| Methanol | 65 | 32.7 | Protic, High Polarity. Similar to ethanol but more polar and has a lower boiling point. Often used in mixtures with water.[4] |

| Isopropanol | 82 | 19.9 | Protic, Medium Polarity. Less polar than ethanol; may offer a better solubility differential. |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Aprotic, High Polarity. High boiling point can be a disadvantage for removal but is excellent for dissolving highly crystalline, high-melting solids.[4] |

| Ethyl Acetate | 77 | 6.0 | Aprotic, Medium Polarity. Good for compounds with moderate polarity. May be a good co-solvent with a more polar or nonpolar liquid.[6] |

| Acetone | 56 | 20.7 | Aprotic, Medium-High Polarity. Low boiling point makes it easy to remove but can lead to rapid crashing out of the solid. |

Protocol II: Bulk Recrystallization of 2-amino-4-hydroxy-6-methylquinoline

This protocol describes the procedure for purifying a larger quantity of the compound once a suitable solvent (e.g., 95% Ethanol) has been identified from the screening process.

General Recrystallization Workflow

Caption: Step-by-step workflow for bulk recrystallization.

Step-by-Step Purification Methodology

-

Dissolution: Place the crude 2-amino-4-hydroxy-6-methylquinoline into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent in portions while heating and stirring. Continue adding solvent until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[1]

-

Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes. Causality: The activated charcoal adsorbs high molecular weight, colored impurities.

-

Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a pre-heated clean Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.

-

Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without significantly dissolving the desired crystals.

-

Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature to remove all traces of solvent.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of a solid, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. To remedy this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly. Using a lower-boiling point solvent may also be necessary.[8]

-

No Crystal Formation: If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a "seed crystal" from a previous batch. This provides a nucleation site for crystal growth.

-

Low Recovery: This is often caused by using too much solvent during dissolution, not cooling the solution sufficiently, or washing the final crystals with solvent that was not ice-cold.

Conclusion

The purification of 2-amino-4-hydroxy-6-methylquinoline by recrystallization is a highly effective method when the solvent is chosen with care. A systematic screening process based on the physicochemical properties of the molecule is the most reliable path to success. Polar protic solvents such as ethanol, methanol, water, or their mixtures are predicted to be the most effective candidates due to their ability to engage in hydrogen bonding. By following the detailed protocols outlined in this guide, researchers can confidently and efficiently obtain high-purity material essential for advancing their scientific and developmental objectives.

References

- BenchChem. A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. BenchChem.

- Scribd. Solvent Selection and Recrystallization Guide. Scribd.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.

- Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry.

- Science Learning Center, University of Michigan-Dearborn. Experiment : Recrystallization – Part I: Solvent Selection.

- Homework.Study.com. What are three characteristics of a good recrystallization solvent?.

- COMMON SOLVENTS FOR CRYSTALLIZATION. PDF Document.

- Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022).

- Warner, R. E. (1981). Process for making 2-amino-4-hydroxyquinolines. U.S. Patent No. 4,247,699. Google Patents.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0mmkKOey8rFNpoTVx1D45BY7A3Q4yoHCDJl2DK2agFgmfbUQT7reIxYXlKspIxYICdwswp9Axvnf6BiyVZSmZU4Gl_IhXXuMY63zWm3gfb_b9_8oRom82DMrzNcnJQJ6H86b41VL_8SntIC-KNz1Tg1ueE2cP2t4O-e4NjGRcRHuAG_qE-F7WQw6jk-P0eZ1wwQ==]( g1ueE2cP2t4O-e4NjGRcRHuAG_qE-F7WQw6jk-P0eZ1wwQ==)

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. homework.study.com [homework.study.com]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. US4247699A - Process for making 2-amino-4-hydroxyquinolines - Google Patents [patents.google.com]

- 5. mt.com [mt.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2-Amino-4-hydroxy-6-methylquinoline

Welcome to the technical support center for the synthesis of 2-amino-4-hydroxy-6-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common challenges, and improving overall yield and purity. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: Understanding the Core Synthetic Strategy

The synthesis of 2-amino-4-hydroxy-6-methylquinoline is most reliably achieved via a two-step process analogous to the Conrad-Limpach reaction. This pathway involves the initial condensation of an aniline with a β-ketoester or a similar active methylene compound, followed by a high-temperature thermal cyclization to form the quinoline core.

Primary Synthetic Pathway: The Reaction of p-Toluidine and Diethyl Malonate

The process begins with the condensation of p-toluidine with diethyl malonate to form an enamine intermediate. This intermediate is then subjected to thermal cyclization, which proceeds via intramolecular attack to form the heterocyclic ring, yielding the desired 4-hydroxyquinoline structure.

Caption: Primary synthesis route for 2-amino-4-hydroxy-6-methylquinoline.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

FAQ 1: My overall yield is consistently low. What are the most critical parameters to investigate?

A low yield is a frequent challenge that can stem from multiple stages of the synthesis. A systematic approach is essential for diagnosis.

Causality & Solution Workflow: The primary causes of low yield are often incomplete reactions in either the condensation or cyclization step, competing side reactions, or mechanical loss during product isolation.

-

Purity of Starting Materials: Ensure p-toluidine is free of other isomers and that diethyl malonate is dry and freshly distilled if necessary. Impurities can lead to significant tar and polymer formation, especially during the high-temperature cyclization step.[1]

-

Condensation Efficiency: The initial condensation to form the enamine intermediate is crucial. This reaction is typically driven by the removal of ethanol. Ensure your reaction setup facilitates this removal. Monitor the reaction by Thin Layer Chromatography (TLC) until the p-toluidine spot has been consumed.

-

Cyclization Temperature: The thermal cyclization requires a high temperature, typically around 250°C. Insufficient temperature will result in an incomplete reaction, leaving unreacted intermediate. Conversely, excessive temperature can lead to decomposition and byproduct formation.

-

Workup and Isolation: The product can precipitate from the high-boiling solvent upon cooling. Ensure complete precipitation before filtration. Losses can occur if the product has some solubility in the wash solvents.

Caption: Systematic troubleshooting workflow for low reaction yield.

FAQ 2: The thermal cyclization step is inefficient. How can I drive it to completion?

The cyclization of the intermediate is an equilibrium-driven, high-activation-energy process. The choice of reaction medium is the single most important factor for success.

Causality & Solution: The reaction requires a solvent with a boiling point significantly high enough (around 250-260°C) to provide the necessary thermal energy for intramolecular cyclization. Using a lower-boiling solvent will result in an incomplete reaction.

-

Solvent Selection: High-boiling, thermally stable solvents are essential. Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) or diphenyl ether are standard choices for this reaction.[2] These solvents provide a stable and consistent high-temperature environment.

-

Reaction Time: While temperature is key, sufficient reaction time (typically 15-35 minutes at reflux) is needed to ensure the reaction reaches completion.[2][3] Monitor via TLC if possible by taking aliquots and quenching them rapidly.

Table 1: Effect of High-Boiling Point Solvents on Cyclization Yield

| Solvent | Boiling Point (°C) | Typical Reaction Time (min) | Reported Yield (%) | Reference |

| Dowtherm A | 257 | 15-35 | 85-90 | [2] |

| Diphenyl Ether | 259 | 15-35 | ~85 | [2] |

| Propyl Benzoate | 231 | 60 | 58 | [3] |

| 2-Nitrotoluene | 222 | 60 | 60 | [3] |

This data is adapted from similar 4-quinolone syntheses and illustrates the principle that higher temperatures generally lead to better yields and shorter reaction times.[2][3]

FAQ 3: My final product is highly colored (yellow to brown) and difficult to purify. What are the best purification methods?

Discoloration is typically due to high-molecular-weight byproducts or polymeric tar formed at high temperatures.[1]

Causality & Solution:

-

Initial Isolation: After the reaction, the mixture is cooled, and the product precipitates. The crude solid should be collected on a Büchner funnel and washed thoroughly with a non-polar solvent like petroleum ether or hexanes to remove the high-boiling reaction solvent (e.g., Dowtherm).[2]

-

Decolorization: If the product remains colored, it can be treated with activated carbon (like Darco or Norit). Dissolve the crude product in a large volume of a suitable boiling solvent (e.g., water, ethanol, or DMF), add 5-10 wt% of activated carbon, boil for a short period, and filter the hot solution through Celite. This is often highly effective at removing color impurities.[2]

-

Recrystallization: The final purification step is recrystallization. For 2-amino-4-hydroxy-6-methylquinoline, solvents like ethanol, a mixture of dimethylformamide (DMF) and water, or methanol-water can be effective.[4][5] The choice of solvent depends on the specific impurities present.

FAQ 4: Is there a viable alternative synthetic route if the Conrad-Limpach approach fails?